

Givinostat Discontinuation & Dose Adjustment Criteria

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Compound Focus: Givinostat

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Parameter	Dose Reduction Criteria	Permanent Discontinuation Criteria
Platelets	Consistent platelets count $\leq 150 \times 10^9/L$ on at least 2 consecutive evaluations [1].	Platelets count $\leq 50 \times 10^9/L$ [1].
White Blood Cells	Not specified in the available sources.	$\leq 2.0 \times 10^9/L$ [1].
Hemoglobin	Not specified in the available sources.	$\leq 8.0 \text{ g/dL}$ [1].
Gastrointestinal	Manage mild/moderate events; dose reduction may be considered [2].	Severe drug-related diarrhoea (increase of ≥ 7 stools per day) [1].
Cardiac	Not specified in the available sources.	QTcF $> 500 \text{ msec}$ [1].
Other	N/A	Any drug-related Serious Adverse Event (SAE) [1].

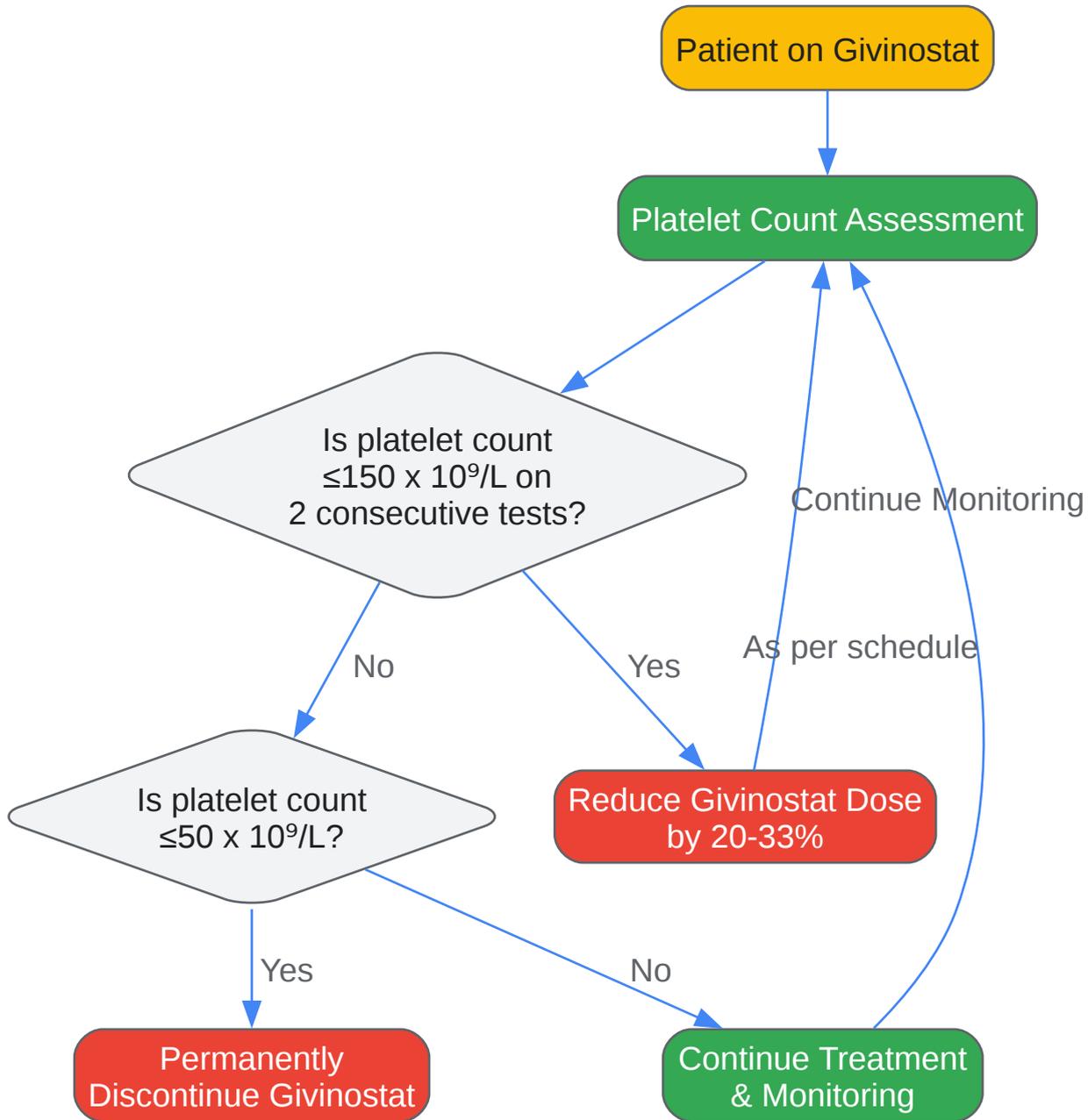
Monitoring Protocols & Clinical Context

For researchers and clinicians, understanding the monitoring schedule and the overall safety profile is crucial for implementing these criteria effectively.

- **Monitoring Schedule:** Close monitoring of blood parameters is essential, especially during treatment initiation [1]. The protocol mandates:
 - **Platelet count assessment weekly** during the first month of treatment.
 - **Every 2 weeks** during the second month.
 - After this initial period, the frequency may be adjusted as per the study protocol.
- **Safety Profile Context:** Long-term data shows that with proper monitoring, **Givinostat** has a **favorable safety and tolerability profile**, with some patients being treated for over 8 years [2]. Most gastrointestinal adverse events are mild to moderate in severity and typically resolve without requiring treatment discontinuation [2]. Thrombocytopenia is a known effect, with PK/PD models predicting that after 6 months of treatment, approximately 14-15% of patients may have a platelet count below $75 \times 10^9/L$ [3].

The following workflow summarizes the decision-making process for managing a patient on **Givinostat** based on platelet counts, one of the most critical parameters:

Givinostat Treatment Decision Based on Platelet Count



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Key Considerations for Professionals

When integrating these criteria into your research or clinical practice, please consider:

- **Confirmation of Results:** To prevent unnecessary discontinuation due to laboratory errors, any lab value meeting a discontinuation criterion must be confirmed by an immediate repeat test. Treatment should be paused until the result of the confirmatory test is available [1].
- **Weight-Based Dosing: Givinostat** exposure is affected by body weight. Therefore, dosing is weight-adjusted, and the criteria above apply to the correctly calculated dose for each patient [3] [1].
- **Proactive Management:** The data indicates that **most gastrointestinal adverse events are manageable and do not lead to treatment cessation** [2]. Proactive symptom management is a key part of maintaining patients on therapy.

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References

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2. New Data Presented on Givinostat for Treatment of... - BioSpace [biospace.com]
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